molecular formula C12H18N2O3 B13711645 4-(Boc-amino)-5-methylpyridine-2-methanol

4-(Boc-amino)-5-methylpyridine-2-methanol

Cat. No.: B13711645
M. Wt: 238.28 g/mol
InChI Key: JJUXSUSZJOMLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-amino)-5-methylpyridine-2-methanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a pyridine ring The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-5-methylpyridine-2-methanol typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and catalysts can also be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-5-methylpyridine-2-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: TFA, hydrochloric acid (HCl)

    Substitution Reagents: SOCl2, PBr3

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Removal of the Boc group, yielding the free amine

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-5-methylpyridine-2-methanol primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be cleaved under acidic conditions, releasing the free amine. This allows for selective deprotection and subsequent reactions at the amino site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Boc-amino)-5-methylpyridine-2-methanol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on a pyridine ring. This combination allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)-5-methylpyridin-4-yl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-8-6-13-9(7-15)5-10(8)14-11(16)17-12(2,3)4/h5-6,15H,7H2,1-4H3,(H,13,14,16)

InChI Key

JJUXSUSZJOMLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=C1)CO)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.